7-Fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one is a potent and selective inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. [] ATM kinase is a serine/threonine protein kinase that plays a critical role in the DNA damage response pathway. [] By inhibiting ATM kinase, 7-Fluoro-3-methyl-8-[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]-1-propan-2-ylimidazo[4,5-c]quinolin-2-one can potentially enhance the sensitivity of cancer cells to DNA damaging agents, such as radiation and chemotherapy. []
AZD1390 is a potent inhibitor of the ataxia telangiectasia mutated protein kinase, primarily developed for enhancing the efficacy of radiotherapy in treating brain tumors. This compound is particularly notable for its ability to penetrate the blood-brain barrier, making it suitable for targeting central nervous system malignancies. AZD1390 was identified through extensive screening processes aimed at inhibiting ATM autophosphorylation and selectively targeting related kinases, such as ataxia telangiectasia and Rad3-related protein, DNA-dependent protein kinase, and mechanistic target of rapamycin. Its development stems from the need for effective therapies that can counteract resistance mechanisms in cancer treatment, particularly in glioblastomas resistant to conventional therapies like temozolomide .
The synthesis of AZD1390 can be achieved using established organic synthesis techniques. The compound is derived from a series of pyrido[3,2-d]pyrimidine derivatives, which are synthesized through a combination of methods including cyclization reactions and functional group modifications. The synthetic pathway typically involves the following steps:
Technical details regarding specific reagents, reaction conditions (temperature, solvents), and yields are critical for reproducibility but are generally proprietary or detailed in patent applications .
AZD1390 has a complex molecular structure characterized by its imidazo[4,5-c]pyridine framework. The chemical formula is C17H19N5O2S, with a molecular weight of approximately 357.43 g/mol. Key structural features include:
The structural data indicates that AZD1390 maintains a high degree of selectivity against other kinases while exhibiting low toxicity profiles in preliminary studies .
AZD1390's primary chemical reactions involve its interaction with ATM kinase, where it acts as an inhibitor. The compound's mechanism includes:
These reactions are critical in enhancing the sensitivity of tumor cells to radiation therapy, leading to increased cell death in cancerous tissues .
The mechanism of action for AZD1390 revolves around its role as an ATM inhibitor, which is pivotal in DNA damage response pathways. Upon administration:
Data from preclinical studies indicate that this mechanism significantly enhances therapeutic outcomes in resistant glioblastoma models .
AZD1390 exhibits several key physical and chemical properties:
These properties are essential for its effectiveness as a therapeutic agent in oncology .
AZD1390 represents a paradigm shift in targeting central nervous system (CNS) malignancies through precision DNA damage response (DDR) modulation. This orally bioavailable, brain-penetrant inhibitor selectively targets ataxia telangiectasia mutated (ATM) kinase—a master regulator of cellular responses to DNA double-strand breaks (DSBs). Its development addresses the critical unmet need for effective radiosensitizers in neuro-oncology, particularly for glioblastoma (GBM) and brain metastases, where conventional therapies face challenges from the blood-brain barrier (BBB) and intrinsic tumor radioresistance. AZD1390’s unique pharmacologic profile enables potent ATM inhibition within the CNS microenvironment, positioning it as a transformative candidate for combination radiotherapy regimens [3] [7] [10].
ATM kinase orchestrates the immediate cellular response to DNA DSBs induced by ionizing radiation (IR) or chemotherapeutics. Upon DSB detection, ATM undergoes autophosphorylation at Ser1981, triggering a cascade that phosphorylates >700 downstream targets—including CHK2, KAP1, and p53—to activate cell cycle checkpoints, DNA repair mechanisms, and apoptosis. Key repair pathways under ATM control include:
In glioblastoma, dysregulated ATM signaling contributes to radioresistance through:
Table 1: Impact of TP53 Status on AZD1390-Mediated Radiosensitization
Biological Feature | TP53-Wild Type | TP53-Mutant | Experimental Evidence |
---|---|---|---|
Basal ATM Signaling | Low | High constitutive activity | ↑pATM, ↑pKAP1 in patient-derived xenografts (PDXs) |
HR Repair Capacity | Standard | Significantly elevated | Plasmid reporter assays show 3.2-fold ↑ HR efficiency |
G1 Checkpoint Function | Intact | Impaired | Loss of radiation-induced G0-G1 arrest |
AZD1390 SER10* | 1.3-1.5 | 1.9-2.4 | Clonogenic assays in GBM PDXs |
*SER10: Sensitizer Enhancement Ratio at 10% survival [2] [6]
The BBB excludes >98% of small-molecule therapeutics from the CNS, rendering most systemic DDR inhibitors ineffective against brain tumors. Key barriers include:
Prior ATM inhibitors (e.g., AZD0156) demonstrated potent radiosensitization but showed minimal brain penetration due to P-gp/BCRP substrate properties (efflux ratio >23). AZD1390 was specifically optimized to overcome these limitations through:
Table 2: BBB Penetration Metrics of AZD1390 Across Preclinical Models
Species | Kp,uu† | Free Brain Cmax (nM) | Imaging Validation |
---|---|---|---|
Mouse | 0.04 | 420 | PET with 11C-labeled tracer |
Rat | 0.17 | 980 | Microdialysis measurements |
Cynomolgus Monkey | 0.33 | 1,550 | 11C-PET confirmed Kp,uu = 0.33 |
†Kp,uu: Unbound brain-to-plasma concentration ratio [4] [7] [10]
This penetration profile enables >90% target engagement in orthotopic brain tumors at 15 mg/kg doses, achieving free brain concentrations >30-fold above the cellular IC50 (0.78 nM) for >6 hours post-dose—sufficient to block radiation-induced ATM signaling throughout fractionated radiotherapy schedules [3] [7].
Molecular Pharmacology
AZD1390 is a quinoline-derived ATP-competitive inhibitor with:
Mechanistic Radiosensitization
In TP53-mutant glioma models, AZD1390 (30 nM) enhances radiation response through:
In Vivo Efficacy
Orthotopic GBM models demonstrate profound survival benefits:
Clinical Translation
Phase I trials validate brain penetration and target engagement in humans:
Metabolism Consideration
AZD1390 is metabolized by aldehyde oxidase (AO) to inactive M10, presenting a translational challenge due to species-specific AO expression (high in humans vs. low in rodents). This was mitigated by:
Table 3: Key Clinical Trials Evaluating AZD1390 in CNS Malignancies
Identifier | Phase | Population | Intervention | Primary Endpoints |
---|---|---|---|---|
NCT03423628 | I | Recurrent GBM | AZD1390 + RT (35 Gy/10 fractions) | Safety, MTD (400 mg) |
NCT05182905 | Early I | Newly diagnosed GBM/Glioma | AZD1390 + RT (60 Gy/30 fractions) | Target engagement, survival |
NCT03215381 | I | Healthy volunteers | Microdosed 11C-AZD1390 | BBB penetration (PET) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7